molecular formula C17H22BNO5S B1387062 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid CAS No. 913835-96-8

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Cat. No. B1387062
CAS RN: 913835-96-8
M. Wt: 363.2 g/mol
InChI Key: YCTUMPATZIWTLB-UHFFFAOYSA-N
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Description

“4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a synthetic molecule with the CAS Number: 913835-96-8 . It has a linear formula of C17H22BNO5S . The molecule has a molecular weight of 363.24 . It is used as a coupling catalyst in the synthesis of a number of organic compounds .


Molecular Structure Analysis

The InChI code for the molecule is 1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Drug Delivery Systems

Phenylboronic acid-polymers (PBA-polymers) are explored for their use in drug-delivery depots . The compound could potentially be used to create polymers that respond to specific stimuli, such as changes in pH or the presence of certain biomolecules, to release therapeutic agents in a controlled manner .

Tissue Engineering

PBA-polymers have applications as scaffolds for tissue engineering . The boronic acid moiety can interact with biological tissues and aid in the regeneration or repair processes .

HIV Prevention

There is research into using PBA-polymers as HIV barriers . These materials could potentially inhibit the transmission of the virus during sexual contact .

Biomolecule Detection and Sensing

The ability of phenylboronic acids to form reversible complexes with diols makes them useful for biomolecule-detecting/sensing platforms . This compound could be part of sensors that detect glucose levels or other important biomolecules .

Diabetes Treatment

Phenylboronic acid derivatives can function as glucose-sensitive polymers , enabling self-regulated insulin release, which is crucial in the treatment of diabetes .

Wound Healing and Tumor Targeting

These compounds have been noted for their use in wound healing and tumor targeting , where they can aid in the delivery of therapeutic agents directly to the site of injury or cancerous cells .

Analytical Applications

The unique chemistry of forming reversible complexes with polyols, including sugars, provides a basis for various analytical applications , such as detecting sialic acid or other important biological substances .

properties

IUPAC Name

[4-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTUMPATZIWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657170
Record name (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

CAS RN

913835-96-8
Record name (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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